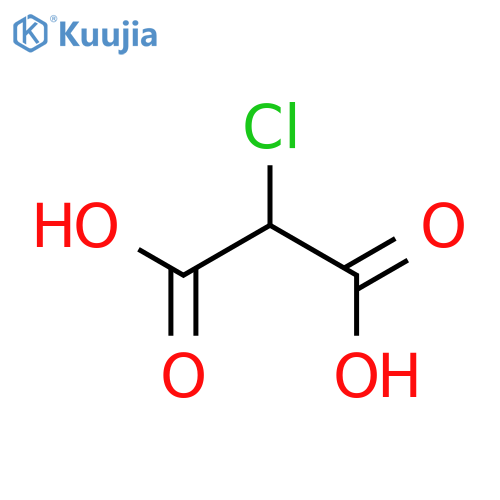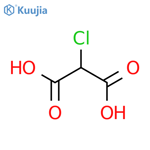- Water-soluble carboxylic acid-type sulfur dye, China, , ,
Cas no 600-33-9 (2-Chloromalonic acid)

2-Chloromalonic acid structure
商品名:2-Chloromalonic acid
2-Chloromalonic acid 化学的及び物理的性質
名前と識別子
-
- 2-Chloromalonic acid
- 2-chloropropanedioic acid
- 2-chloro-Propanedioic acid
- Chloromalonic Acid
- Propanedioic acid, chloro-
- NSC 139938
- DTXSID60208702
- AKOS006295757
- DB-355960
- 600-33-9
- SCHEMBL584638
- CHEMBL3558710
- chlormalonsaure
-
- MDL: MFCD06203262
- インチ: InChI=1S/C3H3ClO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)
- InChIKey: AFXWHCJMTLWFKF-UHFFFAOYSA-N
- ほほえんだ: C(C(=O)O)(C(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 137.97199
- どういたいしつりょう: 137.9719863g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.751
- PSA: 74.6
2-Chloromalonic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D603478-50g |
chloromalonic acid |
600-33-9 | 98% | 50g |
$1098 | 2024-08-03 | |
| eNovation Chemicals LLC | D603478-500g |
chloromalonic acid |
600-33-9 | 98% | 500g |
$3980 | 2024-08-03 | |
| eNovation Chemicals LLC | D603478-10g |
chloromalonic acid |
600-33-9 | 98% | 10g |
$398 | 2025-02-26 | |
| eNovation Chemicals LLC | D603478-500g |
chloromalonic acid |
600-33-9 | 98% | 500g |
$3980 | 2025-02-28 | |
| eNovation Chemicals LLC | D603478-100g |
chloromalonic acid |
600-33-9 | 98% | 100g |
$1880 | 2024-08-03 | |
| eNovation Chemicals LLC | D603478-100g |
chloromalonic acid |
600-33-9 | 98% | 100g |
$1880 | 2025-02-28 | |
| eNovation Chemicals LLC | D603478-100g |
chloromalonic acid |
600-33-9 | 98% | 100g |
$1880 | 2025-02-26 | |
| eNovation Chemicals LLC | D603478-10g |
chloromalonic acid |
600-33-9 | 98% | 10g |
$398 | 2024-08-03 | |
| eNovation Chemicals LLC | D603478-10g |
chloromalonic acid |
600-33-9 | 98% | 10g |
$398 | 2025-02-28 | |
| eNovation Chemicals LLC | D603478-500g |
chloromalonic acid |
600-33-9 | 98% | 500g |
$3980 | 2025-02-26 |
2-Chloromalonic acid 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Disodium sulfide , C.I. Sulphur Blue 19 (reduced, reaction products with carboxy-containing compounds) Solvents: Water ; rt → 140 °C; 10 h, 140 °C; 140 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt → 100 °C; 4 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water ; rt → 100 °C; 4 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
2-Chloromalonic acid Raw materials
2-Chloromalonic acid Preparation Products
2-Chloromalonic acid 関連文献
-
1. General and physical chemistry
-
2. CCLXIII.—Quantitative reduction by hydriodic acid of halogenated malonyl derivatives. Part II. The s.-tetra-substituted amides of bromo- and chloromalonic acidRalph Winton West J. Chem. Soc. Trans. 1922 121 2196
-
3. CLXXXVIII.—Complex metallic ammines. Part II. Additive compounds formed from trans-dichlorodiethylenediaminecobaltic chlorideThomas Slater Price,Sidney Albert Brazier J. Chem. Soc. Trans. 1915 107 1713
600-33-9 (2-Chloromalonic acid) 関連製品
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量


